For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Bromomethyl)benzyl alcohol: Chemical Properties and Synthetic Applications
Abstract
2-(Bromomethyl)benzyl alcohol is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring both a reactive bromomethyl group and a primary alcohol, makes it a versatile building block for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and fragrances.[1] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols related to 2-(Bromomethyl)benzyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2-(Bromomethyl)benzyl alcohol is a white solid at room temperature.[2][3] It is characterized by the presence of both a hydroxyl group and a bromomethyl group on a benzene ring, making it a valuable bifunctional intermediate in organic synthesis. Proper storage is crucial for maintaining its stability; it should be kept at 2-8°C.[1][2][3]
Table 1: Physicochemical Properties of 2-(Bromomethyl)benzyl alcohol
| Property | Value | Source(s) |
| IUPAC Name | [2-(bromomethyl)phenyl]methanol | [4] |
| Synonyms | 2-(Bromomethyl)benzenemethanol, 2-Hydroxymethylbenzylbromide | [2][3][5] |
| CAS Number | 74785-02-7 | [2][3][4][5] |
| Molecular Formula | C₈H₉BrO | [2][3][4][5] |
| Molecular Weight | 201.06 g/mol | [2][3][4][5] |
| Appearance | White solid | [2][3] |
| Melting Point | 55 - 68 °C | [2][3] |
| Boiling Point | 279.6 ± 20.0 °C (Predicted) | [1] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.18 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][2][3] |
Spectroscopic Data
The structural elucidation of 2-(Bromomethyl)benzyl alcohol is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-(Bromomethyl)benzyl alcohol
| Technique | Data | Source(s) |
| ¹H NMR | (600MHz, CDCl₃): δ 7.43 and 7.39 (2×dd, 2×1H), 7.35 and 7.31 (2×ddd, 2×1H), 4.86 and 4.66 (2×s, 2×2H, -CH₂OH and CH₂Br) | |
| (500 MHz, CDCl₃) δ: 7.30-7.45 (m, 4H), 4.85 (s, 2H), 4.64 (s, 2H), 1.81 (br s, 1H) | ||
| ¹³C NMR | Data for the similar compound 2-Bromobenzyl alcohol (CDCl₃) δ: 139.74, 132.61, 129.13, 128.93, 127.66, 122.59, 65.10 | |
| IR Spectroscopy | Vapor Phase IR Spectra available via SpectraBase. | [4] |
| Mass Spectrometry | GC-MS data available via NIST. | [4] |
Reactivity and Applications in Synthesis
2-(Bromomethyl)benzyl alcohol is a key intermediate in organic synthesis due to its two reactive functional groups. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The primary alcohol group can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions.
This dual reactivity makes it a valuable precursor for the synthesis of a range of compounds, including pharmaceuticals and other fine chemicals.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 2-(Bromomethyl)benzyl alcohol are crucial for reproducible results. Below are two common experimental procedures.
Synthesis from 1,2-Benzenedimethanol with Hydrobromic Acid
This method involves the direct bromination of one of the hydroxyl groups of 1,2-benzenedimethanol.
Materials:
-
1,2-Benzenedimethanol
-
48% Hydrobromic acid
-
1N Sodium hydroxide solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To 15.0 mL of 48% hydrobromic acid, add 4.0 g (29.0 mmol) of 1,2-benzenedimethanol.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, neutralize the mixture to pH 7 by adding 1N NaOH aqueous solution.
-
Dilute the reaction mixture with 200 mL of ethyl acetate.
-
Wash the organic phase sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent by concentration under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 0-30% ethyl acetate in hexane to yield the product as a white solid (2.6 g, 45% yield).
Synthesis from 1,2-Phenylenedimethanol in Toluene
This alternative method uses toluene as a solvent and is carried out at an elevated temperature.
Materials:
-
1,2-Phenylenedimethanol
-
48% Hydrobromic acid solution
-
Toluene
-
Saturated aqueous solution of Na₂CO₃
-
Diethyl ether
-
Silica for flash column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 105 mg (0.76 mmol) of 1,2-phenylenedimethanol in 20 mL of toluene and heat to 70°C.
-
At this temperature, add 80 μL (0.85 mmol) of a 48% solution of HBr dropwise.
-
Monitor the reaction by TLC; after 20 minutes, the product should be present.
-
Cool the reaction mixture and neutralize it with a saturated aqueous solution of Na₂CO₃.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and evaporate the solvent.
-
Purify the resulting mixture by flash column chromatography with a solvent system of Hexane/Ethyl Acetate (5/1) to afford the desired product as a white solid (80.0 mg, 56% yield).
Role in Drug Development
While 2-(Bromomethyl)benzyl alcohol is not an active pharmaceutical ingredient itself, it serves as a crucial building block in the synthesis of various drug candidates. Its bifunctional nature allows for the construction of complex molecular architectures. The bromomethyl group can be used to link the benzyl scaffold to other molecular fragments through nucleophilic substitution, while the alcohol functionality can be modified to introduce other desired chemical properties.
Safety and Handling
2-(Bromomethyl)benzyl alcohol is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Codes | Description | Source(s) |
| Signal Word | Danger | [2][3] | |
| Hazard Statements | H302 | Harmful if swallowed. | [2][3][4] |
| H314 | Causes severe skin burns and eye damage. | [2][3][4] | |
| H317 | May cause an allergic skin reaction. | [2][3][4] | |
| H318 | Causes serious eye damage. | [4] | |
| H400 | Very toxic to aquatic life. | [2][3] | |
| Precautionary Statements | P260, P273, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338 | Do not breathe dust/fume/gas/mist/vapors/spray. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
2-(Bromomethyl)benzyl alcohol is a highly valuable and versatile chemical intermediate. Its well-defined chemical and physical properties, combined with its predictable reactivity, make it an essential tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, handling requirements, and synthetic applications is paramount for its safe and effective use in the development of new chemical entities.

